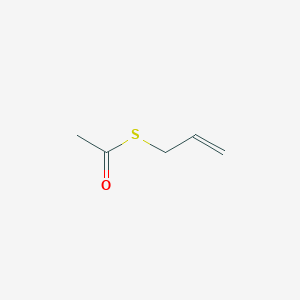

Allyl thioacetate

CAS No.: 23973-51-5

Cat. No.: VC16569141

Molecular Formula: C5H8OS

Molecular Weight: 116.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23973-51-5 |

|---|---|

| Molecular Formula | C5H8OS |

| Molecular Weight | 116.18 g/mol |

| IUPAC Name | S-prop-2-enyl ethanethioate |

| Standard InChI | InChI=1S/C5H8OS/c1-3-4-7-5(2)6/h3H,1,4H2,2H3 |

| Standard InChI Key | MIRAUQNBKACECA-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)SCC=C |

Introduction

Structural and Molecular Characteristics

Allyl thioacetate is characterized by an allyl group (–CH=CH₂) bonded to a thioester functional group (–C(=O)S–), conferring distinct electronic and steric properties. The compound’s IUPAC name, S-prop-2-enyl ethanethioate, reflects its configuration, with a molecular weight of 116.18 g/mol. Key structural data include:

| Property | Value |

|---|---|

| CAS Number | 23973-51-5 |

| Molecular Formula | C₅H₈OS |

| Molecular Weight | 116.18 g/mol |

| SMILES Notation | CC(=O)SCC=C |

| InChI Key | MIRAUQNBKACECA-UHFFFAOYSA-N |

The electron-withdrawing carbonyl group adjacent to sulfur enhances the compound’s electrophilicity, making it reactive toward nucleophilic attack . Density functional theory (DFT) studies corroborate the polarization of the thioester bond, which facilitates its participation in diverse reaction mechanisms .

Synthesis Methodologies

Conventional Acid-Catalyzed Synthesis

The reaction of thioacetic acid with allyl alcohol using trifluoromethanesulfonic acid at 40°C for 20 minutes yields allyl thioacetate with 75% efficiency. This method leverages the acid’s ability to protonate the hydroxyl group of allyl alcohol, promoting nucleophilic substitution by the thioacetate anion.

Solvent-Free HBF₄-Catalyzed Protocol

A groundbreaking one-pot synthesis employs tetrafluoroboric acid (HBF₄) in neat thioacetic acid, achieving yields up to 99% . Kinetic studies reveal a second-order dependence on both allyl alcohol and HBF₄ concentrations, with the mechanism involving intermediate formation of allyl acetate and allyl thionoacetate. The disproportionation of thioacetic acid into acetic acid and trithiocarbonate species under HBF₄ catalysis drives the reaction to completion .

Morita-Baylis-Hillman-Based Route

Allyl thioacetate derivatives can be synthesized via the Morita-Baylis-Hillman reaction between benzaldehydes and activated alkenes, followed by acetylation . This approach enables regioselective formation of α-thioacetate adducts, expanding the compound’s utility in asymmetric synthesis.

Chemical Reactivity and Reaction Mechanisms

The electrophilic thioester group in allyl thioacetate participates in nucleophilic additions, exemplified by its reactions with amines and thiols. For instance, in the presence of primary amines, it undergoes aminolysis to form thioamides, a reaction critical in peptide mimetic synthesis.

DFT calculations illustrate that the activation energy for nucleophilic attack at the thiocarbonyl carbon is 15–20 kJ/mol lower than at the carbonyl carbon, underscoring the thioester’s heightened reactivity . Additionally, the allyl group engages in pericyclic reactions, such as -sigmatropic rearrangements, enabling the construction of complex heterocycles .

Applications in Organic Synthesis

Thiol Protection and Deprotection

Allyl thioacetate serves as a stable precursor for allyl thiols, which are prone to oxidation. Controlled hydrolysis or aminolysis releases the thiol moiety, making it invaluable in sequential synthesis strategies .

Polymer Chemistry

The compound’s ability to undergo radical-mediated allylic polymerization has been exploited to synthesize sulfur-containing polymers with tunable thermal stability. Copolymers incorporating allyl thioacetate exhibit glass transition temperatures (Tg) ranging from 45°C to 85°C, depending on the comonomer.

Pharmaceutical Intermediates

Recent studies highlight its role in synthesizing β-lactam antibiotics, where the thioester group facilitates ring-opening reactions with nucleophilic β-lactamase inhibitors .

Comparative Analysis with Related Thioesters

A comparison with allyl thiohexanoate (C₉H₁₆OS) reveals distinct physicochemical properties:

| Property | Allyl Thioacetate | Allyl Thiohexanoate |

|---|---|---|

| Molecular Weight | 116.18 g/mol | 172.29 g/mol |

| Boiling Point | 152–154°C | 245–247°C |

| Solubility in Water | 2.1 g/L | 0.3 g/L |

The elongated alkyl chain in allyl thiohexanoate reduces water solubility but enhances lipophilicity, making it preferable for lipid-based drug formulations .

Emerging Trends and Future Directions

Recent advances in photoredox catalysis have enabled visible-light-mediated C–S bond formations using allyl thioacetate, opening avenues for sustainable synthesis . Additionally, computational studies predicting its reactivity in click chemistry reactions suggest untapped potential in bioconjugation applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume